molecular formula C9H5F3S B3046169 Benzo[b]thiophene, 4-(trifluoromethyl)- CAS No. 120568-06-1

Benzo[b]thiophene, 4-(trifluoromethyl)-

Cat. No.: B3046169
CAS No.: 120568-06-1
M. Wt: 202.2 g/mol
InChI Key: RVGWMMADPYJFKV-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 4-(trifluoromethyl)- is an aromatic organic compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a benzene ring fused to a thiophene ring, with a trifluoromethyl group attached at the 4-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of the benzothiophene scaffold through nucleophilic attack followed by ring-closure . Another method involves the use of microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at elevated temperatures .

Industrial Production Methods: Industrial production of Benzo[b]thiophene, 4-(trifluoromethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene, 4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzothiophenes, sulfoxides, sulfones, and various functionalized derivatives .

Scientific Research Applications

Benzo[b]thiophene, 4-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 4-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. For instance, in anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that derivatives of this compound can bind to the active sites of proteins such as VEGFR2, thereby exerting their biological effects .

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene, 4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and materials with specific desired properties .

Properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWMMADPYJFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619076
Record name 4-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120568-06-1
Record name 4-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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